2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . These compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidines involves the reaction of 2-hydrazinopyridines to form triazolo[4,3-a]pyridines, which are then converted into triazolo[1,5-a]pyridines .Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidines consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving triazolo[1,5-a]pyrimidines are diverse, given their ability to bind in the biological system with a variety of enzymes and receptors .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents on the rings .Scientific Research Applications
Synthesis and Biological Activity
- Biological Activity and Synthesis: The synthesis of related triazolopyrimidines involves the Biginelli protocol, leading to compounds evaluated for antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).
Structural Studies and Chemical Reactions
- Rearrangement in Synthesis: Structural studies include the reduction of thiazolopyrimidines to triazolopyrimidines, indicating the adaptability of these compounds in chemical synthesis (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
- Cyclocondensation Reactions: Cyclocondensation of triazolopyrimidines highlights their reactivity and potential for creating novel compounds (Desenko, Komykhov, Orlov, & Meier, 1998).
- Iso-C-nucleoside Analogues Synthesis: This compound class serves as a precursor in synthesizing iso-C-nucleoside analogues, showcasing its utility in complex chemical processes (Otero, Feist, Michalik, Michalik, Quincoces, & Peseke, 2005).
Potential Applications in Drug Synthesis
- Formation in Drug Synthesis: The compound class forms under specific conditions, such as Vilsmeier–Haack reactions, indicating its relevance in medicinal chemistry (Lipson, Svetlichnaya, Borodina, Shirobokova, Desenko, Musatov, Shishkina, Shishkin, & Zubatyuk, 2012).
- Cardiovascular Agent Synthesis: These compounds are investigated for synthesizing potential cardiovascular agents, demonstrating their importance in drug discovery (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-16-21(24(32)28-18-11-8-14-26-15-18)22(17-9-4-3-5-10-17)31-25(27-16)29-23(30-31)19-12-6-7-13-20(19)33-2/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCHZWWFIAJDOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4)C(=O)NC5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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